8-hydroxy-3-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-3-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the condensation of phenols with β-ketoesters, followed by cyclization. For instance, the reaction of 3-methyl-2-buten-1-ol with salicylic acid derivatives under acidic conditions can yield the desired isocoumarin structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-3-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives with altered biological activities.
Scientific Research Applications
8-hydroxy-3-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in studying microbial interactions.
Medicine: Research has shown potential anticancer, anti-inflammatory, and antioxidant activities, suggesting its use in drug development.
Mechanism of Action
The mechanism of action of 8-hydroxy-3-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
- 3,4-dihydro-8-hydroxy-3-methylisocoumarin
- 8-hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
Uniqueness
8-hydroxy-3-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one stands out due to its unique combination of hydroxyl, methoxy, and methyl groups, which contribute to its distinct chemical properties and biological activities. Its structural features enable specific interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1377077-65-0 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
8-hydroxy-3-methoxy-3-methyl-4H-isochromen-1-one |
InChI |
InChI=1S/C11H12O4/c1-11(14-2)6-7-4-3-5-8(12)9(7)10(13)15-11/h3-5,12H,6H2,1-2H3 |
InChI Key |
AMFIIKPBEUZADT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=CC=C2)O)C(=O)O1)OC |
Purity |
95 |
Origin of Product |
United States |
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